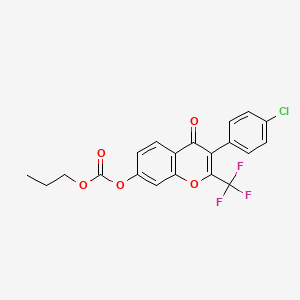![molecular formula C25H26N2OS B11651966 3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11651966.png)
3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-メチルフェニル)-2-(メチルスルファニル)-3H-スピロ[ベンゾ[h]キナゾリン-5,1'-シクロヘキサン]-4(6H)-オンは、キナゾリン部分とシクロヘキサン環が融合したユニークなスピロ構造を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
3-(3-メチルフェニル)-2-(メチルスルファニル)-3H-スピロ[ベンゾ[h]キナゾリン-5,1'-シクロヘキサン]-4(6H)-オンの合成は、通常、複数のステップを必要とします。
キナゾリンコアの形成: キナゾリンコアは、アントラニル酸と適切なアルデヒドまたはケトンを酸性条件下で縮合させることで合成できます。
スピロ環化: キナゾリン中間体は、次に、水素化ナトリウムなどの塩基の存在下、シクロヘキサノン誘導体とスピロ環化させてスピロ化合物を形成します。
メチルスルファニル基の導入:
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、再結晶やクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
化学反応の分析
反応の種類
酸化: メチルスルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化できます。
還元: キナゾリン環は、水素化リチウムアルミニウムなどの還元剤を使用して、ジヒドロキナゾリン誘導体に還元できます。
置換: 芳香族環は、適切な条件下で、ニトロ化やハロゲン化などの求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ニトロ化のための硝酸、ハロゲン化のためのハロゲン(例:臭素)。
主な生成物
酸化: スルホキシドまたはスルホン誘導体。
還元: ジヒドロキナゾリン誘導体。
置換: 芳香族環のニトロまたはハロゲン化誘導体。
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークなスピロ構造は、有機合成において貴重な中間体となっています。
生物学
生物学的研究では、この化合物の誘導体は、抗菌性や抗癌性など、興味深い生物活性を持つ可能性があり、創薬研究の候補となっています。
医学
潜在的な医学的応用には、特定の経路や受容体を標的とする新薬の開発が含まれます。キナゾリン部分は、様々な生物活性化合物に存在することが知られています。
産業
産業部門では、この化合物は、高い熱安定性やユニークな電子特性など、特定の特性を持つ新素材の開発に使用できる可能性があります。
作用機序
3-(3-メチルフェニル)-2-(メチルスルファニル)-3H-スピロ[ベンゾ[h]キナゾリン-5,1'-シクロヘキサン]-4(6H)-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。スピロ構造は、特定の部位への結合を促進し、その有効性を高める可能性があります。
類似化合物との比較
類似化合物
3-(3-メチルフェニル)-2-(メチルスルファニル)-キナゾリン: スピロシクロヘキサン環を欠いており、生物活性と安定性に影響を与える可能性があります。
3-(3-メチルフェニル)-2-(メチルスルファニル)-3H-スピロ[ベンゾ[h]キナゾリン-5,1'-シクロペンタン]-4(6H)-オン: 構造は似ていますが、シクロヘキサン環の代わりにシクロペンタン環があり、化学的特性が異なる可能性があります。
独自性
3-(3-メチルフェニル)-2-(メチルスルファニル)-3H-スピロ[ベンゾ[h]キナゾリン-5,1'-シクロヘキサン]-4(6H)-オンにスピロシクロヘキサン環が存在することは、他の化合物と区別する特徴であり、ユニークな化学的および生物学的特性を提供する可能性があります。この構造的特徴は、様々な用途における安定性と結合親和性を高める可能性があります。
特性
分子式 |
C25H26N2OS |
|---|---|
分子量 |
402.6 g/mol |
IUPAC名 |
3-(3-methylphenyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C25H26N2OS/c1-17-9-8-11-19(15-17)27-23(28)21-22(26-24(27)29-2)20-12-5-4-10-18(20)16-25(21)13-6-3-7-14-25/h4-5,8-12,15H,3,6-7,13-14,16H2,1-2H3 |
InChIキー |
IXJDRNSHWRNKIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651929.png)

![Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11651944.png)
![N,2-dimethyl-5-{(4Z)-4-[(2-methylphenyl)imino]-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B11651947.png)
![ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11651949.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651961.png)
![N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11651968.png)
![4-tert-butyl-N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11651972.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B11651980.png)
